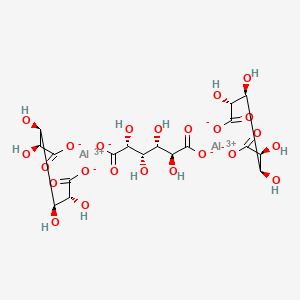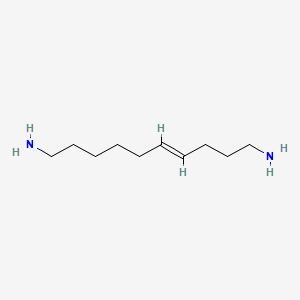
1,1-Dimethylpropyl phenoxyperoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylpropyl phenoxyperoxyacetate is an organic compound with the molecular formula C13H18O4 It is known for its unique chemical structure, which includes a phenoxy group and a peroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethylpropyl phenoxyperoxyacetate typically involves the reaction of 1,1-dimethylpropyl alcohol with phenoxyacetic acid in the presence of a peroxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired peroxy compound. Common reagents used in this synthesis include hydrogen peroxide or organic peroxides, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylpropyl phenoxyperoxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,1-Dimethylpropyl phenoxyperoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is employed in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,1-Dimethylpropyl phenoxyperoxyacetate exerts its effects involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and other biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 1,1-Dimethylpropyl peroxyacetate
- Phenoxyacetic acid
- tert-Butyl peroxyacetate
Comparison: 1,1-Dimethylpropyl phenoxyperoxyacetate is unique due to the presence of both a phenoxy group and a peroxyacetate moiety, which confer distinct reactivity and properties.
Properties
CAS No. |
94089-14-2 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(2,3)17-16-12(14)10-15-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
PQACISFNSXHXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



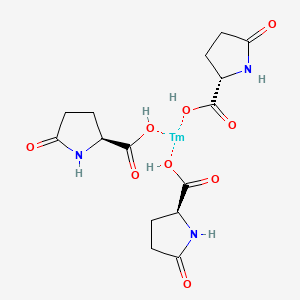




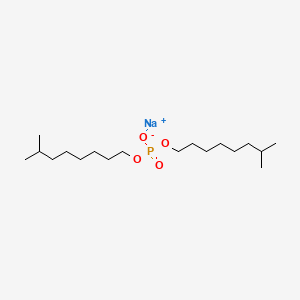
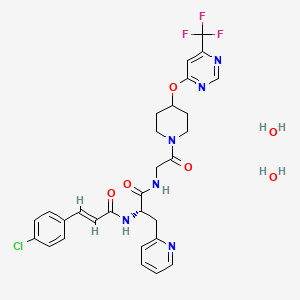


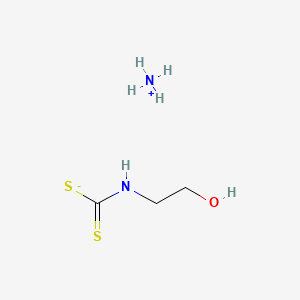
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
